Olaquindox

Vue d'ensemble

Description

Olaquindox is a quinoxaline 1,4-dioxide derivative with antimicrobial properties. It has been primarily used as a growth promoter in pigs and has shown effectiveness in controlling pig dysentery and bacterial enteritis . its use has been banned in the European Union due to concerns about its genotoxicity and potential health risks .

Méthodes De Préparation

Olaquindox can be synthesized through various methods. One common synthetic route involves the reaction of 3-methylquinoxaline-2-carboxylic acid with hydroxylamine to form the corresponding oxime, which is then oxidized to produce this compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity .

Analyse Des Réactions Chimiques

Olaquindox undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is known to form reactive oxaziridine derivatives upon exposure to light, which can further react with proteins to form photoallergens . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include various metabolites that are extensively metabolized in animals .

Applications De Recherche Scientifique

Veterinary Medicine

Growth Promotion and Antibacterial Properties

Olaquindox is extensively utilized in veterinary medicine, particularly in pig farming, due to its ability to promote growth and prevent bacterial infections. Studies have shown that this compound enhances feed efficiency and improves overall health in livestock. For instance, pigs fed diets supplemented with this compound at levels of 50 mg/kg showed improved weight gain and feed conversion rates compared to control groups .

Table 1: Growth Performance of Pigs Supplemented with this compound

| Treatment Group | Initial Weight (kg) | Final Weight (kg) | Weight Gain (kg) | Feed Conversion Ratio |

|---|---|---|---|---|

| Control | 25 | 90 | 65 | 3.5 |

| This compound (50 mg/kg) | 25 | 100 | 75 | 3.2 |

Tissue Residue Studies

Research has focused on the tissue depletion of this compound and its metabolites in pigs. A study demonstrated that after administering this compound at a rate of 50 mg/kg for two weeks, deoxythis compound was found at higher concentrations in kidney tissues compared to other metabolites . This has implications for food safety and regulatory compliance regarding residue levels in edible tissues.

Table 2: Tissue Residue Levels of this compound Metabolites in Pigs

| Tissue Type | Deoxythis compound Concentration (ppm) | Other Metabolites Concentration (ppm) |

|---|---|---|

| Kidney | 0.28 | <0.01 |

| Liver | 0.14 | <0.01 |

| Muscle | 0.09 | <0.01 |

Toxicological Studies

Hepatotoxicity Research

This compound has been associated with hepatotoxic effects, as evidenced by studies investigating its impact on liver function. A significant finding was the induction of mitochondrial apoptosis and oxidative stress in liver cells exposed to this compound, which was mitigated by curcumin pretreatment . This highlights the need for careful monitoring of liver health in animals administered this compound.

Table 3: Liver Enzyme Levels in Mice Treated with this compound

| Treatment Group | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |

|---|---|---|

| Control | 30 | 40 |

| This compound | 150 | 200 |

| This compound + Curcumin | 70 | 90 |

Genotoxicity Studies

This compound has also been studied for its genotoxic potential. Research indicated that exposure to this compound resulted in increased DNA migration and oxidative stress markers in human embryonic kidney cells . These findings raise concerns about the long-term safety of this compound as a feed additive.

Regulatory Considerations

The use of this compound is subject to strict regulatory scrutiny due to its potential toxic effects and the presence of residues in animal products. Regulatory bodies require comprehensive toxicological data to ensure consumer safety. Studies conducted under Good Laboratory Practice (GLP) guidelines are crucial for assessing the safety profile of this compound .

Mécanisme D'action

The mechanism of action of olaquindox involves the production of reactive oxygen species (ROS), which can cause DNA damage and induce cell cycle arrest . It has been shown to activate pathways such as the c-Jun N-terminal kinases (JNK) and p38 pathways, leading to increased expression of proteins involved in DNA damage response and cell cycle regulation . The molecular targets of this compound include various cellular proteins and enzymes that are involved in these pathways .

Comparaison Avec Des Composés Similaires

Olaquindox is structurally related to other quinoxaline 1,4-dioxide derivatives such as carbadox, mequindox, and quinocetone . These compounds share similar antimicrobial properties and mechanisms of action but differ in their potency and toxicity . For example, carbadox is used at lower concentrations compared to this compound but has similar toxic effects . This compound is unique in its ability to form reactive oxaziridine derivatives, which contribute to its photoallergic properties .

Activité Biologique

Olaquindox is a synthetic compound primarily used as a veterinary feed additive, particularly in pig farming. Its biological activity has raised concerns due to potential toxicity and adverse effects on animal health, as well as implications for human health through the food chain. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and associated toxicological effects.

This compound exhibits its biological activity through several mechanisms, primarily involving oxidative stress and apoptosis in cells.

Oxidative Stress Induction

Research indicates that this compound significantly enhances the production of reactive oxygen species (ROS) in various cell types, including human embryonic kidney (HEK293) cells. A study demonstrated that treatment with this compound led to a dose-dependent increase in ROS levels, malondialdehyde (MDA), and a decrease in antioxidant enzyme activities such as catalase (CAT) and glutathione (GSH) . These changes are indicative of oxidative stress, which can lead to cellular damage and apoptosis.

Table 1: Effects of this compound on Oxidative Stress Markers

| Treatment Concentration (μg/mL) | ROS Production (%) | MDA Levels (%) | CAT Activity (%) | GSH Levels (%) |

|---|---|---|---|---|

| Control | 0 | 100 | 100 | 100 |

| 400 | +50 | +161.2 | -24.4 | -31.6 |

| 800 | +100 | +189.48 | -36.2 | -43.8 |

Apoptosis

This compound has been shown to induce apoptosis through the activation of caspases, particularly caspase-3/7, in a dose-dependent manner. This apoptotic effect is linked to the upregulation of autophagy markers such as Beclin 1 and LC3II/LC3I and the downregulation of p70S6K phosphorylation . The interplay between ROS generation and apoptosis suggests that oxidative stress is a critical mediator of this compound-induced cell death.

Metabolism and Tissue Distribution

This compound undergoes extensive biotransformation in vivo, resulting in several metabolites. A study conducted on pigs revealed that this compound is metabolized into six major metabolites through reduction, hydrolysis, and oxidation processes . The tissue distribution of these metabolites was assessed using high-performance liquid chromatography (HPLC), showing higher concentrations of deoxythis compound in muscle, liver, and kidney tissues compared to other metabolites.

Table 2: Tissue Concentrations of this compound Metabolites in Pigs

| Tissue | Deoxythis compound (ppm) | MQCA (ppm) |

|---|---|---|

| Muscle | Higher | Lower |

| Liver | Higher | Lower |

| Kidney | Higher | Lower |

Hepatotoxicity

This compound has been associated with liver damage in various animal models. In a mouse model study, administration of this compound resulted in significant liver injury characterized by elevated oxidative stress markers and activation of p53 pathways . This suggests a strong link between this compound exposure and hepatotoxicity.

Other Toxic Effects

In addition to hepatotoxicity, this compound has been reported to cause nephrotoxicity and potential mutagenicity. The compound's ability to induce oxidative stress contributes to its overall toxic profile, leading to adverse effects on various organ systems .

Case Study 1: Pigs Treated with this compound

A field study involving pigs treated with this compound at recommended dietary levels reported cases of intoxication characterized by retarded growth and dehydration . Histological examinations revealed changes consistent with adrenal impairment and electrolyte imbalances.

Case Study 2: Long-term Exposure Effects

Long-term studies indicated that pigs receiving high doses of this compound exhibited significant weight loss and organ weight changes, particularly in the spleen and adrenal glands . These findings highlight the potential risks associated with prolonged exposure to this compound.

Propriétés

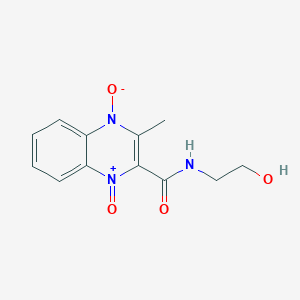

IUPAC Name |

N-(2-hydroxyethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-8-11(12(17)13-6-7-16)15(19)10-5-3-2-4-9(10)14(8)18/h2-5,16H,6-7H2,1H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHTASYUMWZCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040726 | |

| Record name | Olaquindox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Merck Index] May cause irritation; Inhalation may cause sensitization, asthma symptoms, or breathing difficulties; Can cause photosensitivity; Harmful by ingestion; [Aldrich MSDS] | |

| Record name | Olaquindox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water, Insoluble in most organic solvents. | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow crystals | |

CAS No. |

23696-28-8 | |

| Record name | Olaquindox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23696-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olaquindox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Olaquindox | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLAQUINDOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3LAW9U88T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

209 °C (decomposes) | |

| Record name | OLAQUINDOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.